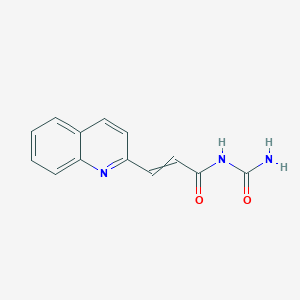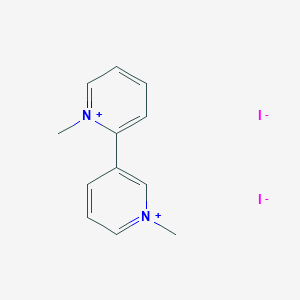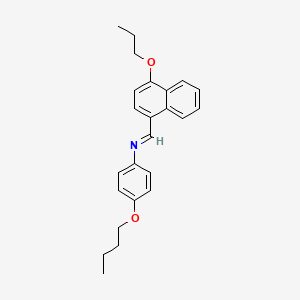![molecular formula C40H64N2S2 B14502276 N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide CAS No. 63867-40-3](/img/structure/B14502276.png)
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dodecylphenyl groups attached to an ethanedithioamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide typically involves the reaction of 4-dodecylbenzyl chloride with ethanedithioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The dodecylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution reagents: Electrophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and thiols.
Substitution products: Various substituted dodecylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to proteins: Interact with proteins and enzymes, affecting their function.
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce oxidative stress: Generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)methyl]ethanedithioamide: Similar structure but with methoxy groups instead of dodecyl groups.
N,N’-bis(4-chlorophenyl)methyl]ethanedithioamide: Contains chlorophenyl groups instead of dodecyl groups.
Uniqueness
The uniqueness of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide lies in its dodecylphenyl groups, which impart specific properties such as increased hydrophobicity and potential biological activity.
Conclusion
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
63867-40-3 |
|---|---|
Molekularformel |
C40H64N2S2 |
Molekulargewicht |
637.1 g/mol |
IUPAC-Name |
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-41-39(43)40(44)42-34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,41,43)(H,42,44) |
InChI-Schlüssel |
QMZGALBWYQBALG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=C(C=C2)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


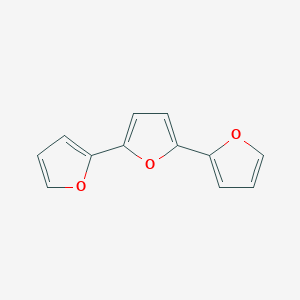
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
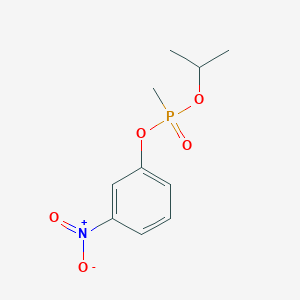
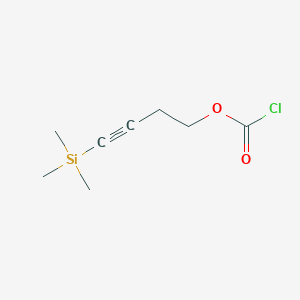

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)



![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
